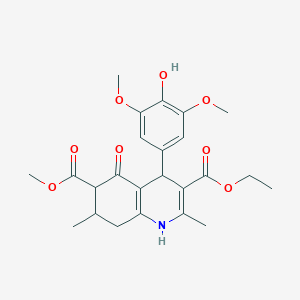![molecular formula C22H22ClNO5S B4103907 N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B4103907.png)
N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide
Vue d'ensemble
Description
N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide, also known as AH6809, is a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor. This compound has been widely used in scientific research to study the role of PGE2 in various physiological and pathological processes.
Mécanisme D'action
N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide selectively blocks the EP1 receptor, which is one of the four subtypes of PGE2 receptors. The EP1 receptor is known to mediate various physiological and pathological processes, including pain, inflammation, bone resorption, and cancer progression. By blocking the EP1 receptor, N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide inhibits the downstream signaling pathways that are activated by PGE2, leading to a reduction in the physiological and pathological processes mediated by the EP1 receptor.
Biochemical and Physiological Effects:
N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. For example, N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide can inhibit bone resorption by blocking the EP1 receptor on osteoclasts, which are the cells responsible for bone resorption. N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide can also reduce inflammation and pain by blocking the EP1 receptor on immune cells and sensory neurons. In addition, N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide has been shown to inhibit cancer cell proliferation, invasion, and metastasis by blocking the EP1 receptor on cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the EP1 receptor, which allows researchers to specifically study the role of the EP1 receptor in various physiological and pathological processes. Another advantage is that N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide has a high purity, which ensures reproducibility of the results. However, one limitation is that N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide may have off-target effects on other PGE2 receptors or other signaling pathways, which may complicate the interpretation of the results.
Orientations Futures
There are several future directions for the use of N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide in scientific research. One direction is to investigate the role of the EP1 receptor in other physiological and pathological processes, such as cardiovascular diseases and neurodegenerative diseases. Another direction is to develop more potent and selective EP1 receptor antagonists for therapeutic applications. Finally, the use of N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide in combination with other drugs or therapies may provide new insights into the treatment of various diseases.
Applications De Recherche Scientifique
N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide has been used in a wide range of scientific research studies to investigate the role of PGE2 in various physiological and pathological processes. For example, N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide has been used to study the effect of PGE2 on bone resorption, inflammation, and pain. N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide has also been used to investigate the role of PGE2 in cancer progression and metastasis.
Propriétés
IUPAC Name |
N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO5S/c1-28-22-14-8-6-12-20(22)24(30(26,27)18-9-3-2-4-10-18)15-17(25)16-29-21-13-7-5-11-19(21)23/h2-14,17,25H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFIHXWFVXGTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(COC2=CC=CC=C2Cl)O)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(2-methoxyphenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4103824.png)
![methyl 4-[6-amino-5-cyano-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-3-yl]benzoate](/img/structure/B4103833.png)
![N-[4-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4103838.png)

![4-(6-amino-5-cyano-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B4103854.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4103858.png)

![2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B4103872.png)
![2-{[3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-phenylacetamide](/img/structure/B4103876.png)
![2-{[3-cyano-4-(2-furyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-phenylacetamide](/img/structure/B4103906.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B4103915.png)
![2-[1-ethyl-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4103922.png)
![N-(4-acetylphenyl)-2-{[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]thio}butanamide](/img/structure/B4103932.png)
![4-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)-2-azetidinone](/img/structure/B4103933.png)